N-(1H-benzimidazol-2-yl)nitramide
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Overview
Description
N-(1H-benzimidazol-2-yl)nitramide is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The structure of this compound consists of a benzimidazole ring attached to a nitramide group, which imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-yl)nitramide typically involves the reaction of 2-aminobenzimidazole with nitramide derivatives under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with nitramide in the presence of a suitable solvent and catalyst . The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents, catalysts, and reactors to ensure efficient and cost-effective production. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-yl)nitramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitramide group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to the formation of various substituted benzimidazole derivatives .
Scientific Research Applications
N-(1H-benzimidazol-2-yl)nitramide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-yl)nitramide involves its interaction with specific molecular targets and pathways. The benzimidazole ring structure allows the compound to bind to various enzymes and receptors, inhibiting their activity and leading to the desired biological effects . For example, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of pharmacological activities.
2-Aminobenzimidazole: A precursor in the synthesis of N-(1H-benzimidazol-2-yl)nitramide.
N-(1H-benzimidazol-2-yl)methyl derivatives: Compounds with similar structures and biological activities.
Uniqueness
This compound is unique due to the presence of the nitramide group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for various applications in research and industry .
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)nitramide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c12-11(13)10-7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H2,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJTXBGGRVFWTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)N[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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